molecular formula C13H10N2O B12909971 4-Acridinol, 9-amino- CAS No. 23045-33-2

4-Acridinol, 9-amino-

Cat. No.: B12909971
CAS No.: 23045-33-2
M. Wt: 210.23 g/mol
InChI Key: GDZRJFWQCPISHE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-aminoacridin-4-ol typically involves the Ullmann condensation reaction. This process starts with the condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using phosphorus oxychloride (POCl3) . The reaction conditions usually involve heating the mixture to temperatures between 70-120°C in a polar aprotic solvent .

Industrial Production Methods: For large-scale production, the one-pot synthesis method is preferred due to its efficiency and cost-effectiveness. This method combines the reactants in a single reaction vessel, reducing the need for intermediate purification steps. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 9-Aminoacridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Properties

CAS No.

23045-33-2

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

9-aminoacridin-4-ol

InChI

InChI=1S/C13H10N2O/c14-12-8-4-1-2-6-10(8)15-13-9(12)5-3-7-11(13)16/h1-7,16H,(H2,14,15)

InChI Key

GDZRJFWQCPISHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)O)N

Origin of Product

United States

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